5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative, which involves the reaction of piperidine with oxetane under specific conditions to form 1-(oxetan-3-yl)piperidine.
Bromination: The next step involves the bromination of the pyrimidine ring. This is achieved by reacting the pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step is the coupling of the brominated pyrimidine with the piperidine derivative. This is typically carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the oxetane moiety.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alkyl groups under basic conditions.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyrimidine derivative with similar chemical properties.
5-Bromopyridine: A simpler brominated heterocycle with different reactivity and applications.
1-(oxetan-3-yl)piperazine: A related compound with an oxetane and piperazine moiety.
Uniqueness
5-Bromo-2-{[1-(oxetan-3-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of both the oxetane and piperidine moieties, which confer specific chemical and biological properties. This makes it a valuable compound for the development of novel pharmaceuticals and materials with tailored properties.
Properties
IUPAC Name |
5-bromo-2-[[1-(oxetan-3-yl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c14-11-4-15-13(16-5-11)19-7-10-2-1-3-17(6-10)12-8-18-9-12/h4-5,10,12H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNISZRUOPLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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